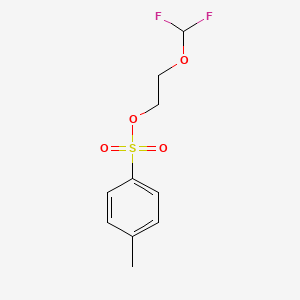

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate

Description

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12F2O4S and a molecular weight of 266.26 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, including drug development, catalysis, and material synthesis.

Properties

IUPAC Name |

2-(difluoromethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O4S/c1-8-2-4-9(5-3-8)17(13,14)16-7-6-15-10(11)12/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLWBAIJTAYJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(difluoromethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The difluoromethoxy group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the compound .

Scientific Research Applications

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Material Synthesis: The compound is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethoxy group can undergo nucleophilic substitution, while the sulfonate group can act as a leaving group in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoroethyl 4-methylbenzenesulfonate: This compound is similar in structure but has a different substitution pattern on the ethyl group.

2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Another similar compound with a different fluorine substitution pattern.

Uniqueness

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 1803588-66-0, is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C10H12F2O3S

- Molecular Weight : 250.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the difluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways, although detailed mechanisms remain under investigation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Potential : Fluorinated compounds often show promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. Specific studies on related compounds suggest that modifications in the sulfonate group can influence cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : The sulfonate moiety may play a crucial role in enzyme interactions, potentially acting as a competitive inhibitor for certain enzymatic processes.

Antimicrobial Activity

A study published in Chemical Biology examined the effects of fluorinated sulfonates on bacterial strains. Results indicated that modifications in the fluorine content significantly impacted antibacterial efficacy, with some derivatives showing MIC values as low as 5 µg/mL against resistant strains .

Anticancer Activity

In a recent investigation into the anticancer properties of sulfonate derivatives, researchers found that this compound exhibited selective cytotoxicity against colorectal cancer cell lines (IC50 = 12 µM) while sparing normal epithelial cells (IC50 > 40 µM). This selectivity suggests potential for therapeutic use with minimized side effects .

Enzyme Interaction Studies

Fluorinated compounds have been studied for their interactions with histone deacetylases (HDACs). In vitro assays revealed that certain derivatives could inhibit HDAC activity with IC50 values ranging from 0.5 to 5 µM, indicating a promising avenue for further exploration in epigenetic modulation .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC = 5 µg/mL against resistant strains | |

| Anticancer | IC50 = 12 µM (colorectal cancer) | |

| Enzyme Inhibition | IC50 = 0.5 - 5 µM (HDAC inhibition) |

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Further Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.

- In Vivo Studies : Transitioning from in vitro findings to animal models will help assess the pharmacokinetics and therapeutic potential in a biological context.

- Structural Modifications : Exploring variations in the molecular structure may yield compounds with enhanced efficacy and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.